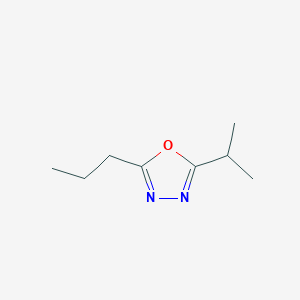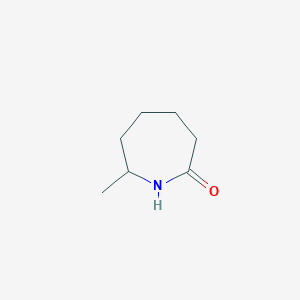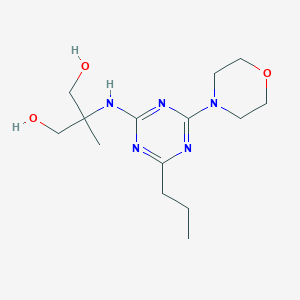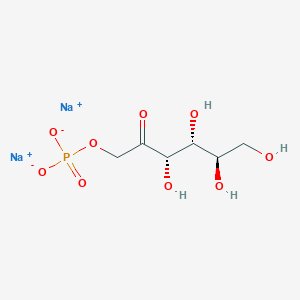
2-Isopropyl-5-propyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its chemical and biological properties, making it an important subject of research in the fields of chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-propyl-1,3,4-oxadiazole is not well understood. However, studies have suggested that it may act by inhibiting the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. It may also act by modulating the activity of certain enzymes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Isopropyl-5-propyl-1,3,4-oxadiazole has anti-inflammatory and analgesic properties. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have antioxidant properties, which may contribute to its beneficial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Isopropyl-5-propyl-1,3,4-oxadiazole is its ease of synthesis, which allows for large quantities to be produced for research purposes. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Isopropyl-5-propyl-1,3,4-oxadiazole. One area of interest is its potential use as a therapeutic agent for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Another area of interest is its potential use as a biochemical probe to study the function of certain proteins. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 2-Isopropyl-5-propyl-1,3,4-oxadiazole involves the reaction of propionic acid with hydrazine hydrate in the presence of acetic anhydride. The resulting product is then treated with isopropyl alcohol and sulfuric acid to obtain the final compound. This synthetic method has been widely used to produce large quantities of 2-Isopropyl-5-propyl-1,3,4-oxadiazole for research purposes.
Applications De Recherche Scientifique
2-Isopropyl-5-propyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. In chemistry, it has been used as a building block for the synthesis of other compounds. In pharmacology, it has been studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory and analgesic agent. In biochemistry, it has been investigated for its potential use as a biochemical probe to study the function of certain proteins.
Propriétés
Numéro CAS |
138723-97-4 |
|---|---|
Nom du produit |
2-Isopropyl-5-propyl-1,3,4-oxadiazole |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-propan-2-yl-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H14N2O/c1-4-5-7-9-10-8(11-7)6(2)3/h6H,4-5H2,1-3H3 |
Clé InChI |
AHFUIKLSBDOXDK-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(O1)C(C)C |
SMILES canonique |
CCCC1=NN=C(O1)C(C)C |
Synonymes |
1,3,4-Oxadiazole,2-(1-methylethyl)-5-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)



![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)






